2-Iodo-6-methoxyisonicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

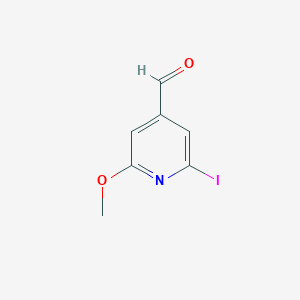

2-Iodo-6-methoxyisonicotinaldehyde: is an organic compound with the molecular formula C7H6INO2 It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by iodine and methoxy groups, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxyisonicotinaldehyde typically involves the iodination of 6-methoxyisonicotinaldehyde. One common method is the Sandmeyer reaction, where 6-methoxyisonicotinaldehyde is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2-position . Another method involves the direct iodination of 6-methoxyisonicotinaldehyde using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that are scalable and cost-effective. The choice of method depends on factors such as yield, purity, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Boronic acids, palladium catalysts.

Major Products Formed:

Oxidation: 2-Iodo-6-methoxyisonicotinic acid.

Reduction: 2-Iodo-6-methoxyisonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Iodo-6-methoxyisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery .

Medicine: Compounds with similar structures have been investigated for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties .

Wirkmechanismus

The mechanism of action of 2-Iodo-6-methoxyisonicotinaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached . In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively .

Vergleich Mit ähnlichen Verbindungen

2-Methoxyisonicotinaldehyde: This compound lacks the iodine atom at the 2-position, making it less reactive in substitution reactions.

2-Iodoisonicotinaldehyde: This compound lacks the methoxy group at the 6-position, which may affect its reactivity and solubility.

6-Methoxyisonicotinaldehyde: This compound lacks the iodine atom at the 2-position, similar to 2-methoxyisonicotinaldehyde.

Uniqueness: 2-Iodo-6-methoxyisonicotinaldehyde is unique due to the presence of both the iodine and methoxy groups, which confer distinct reactivity and properties. The iodine atom makes it a good candidate for substitution reactions, while the methoxy group can influence its electronic properties and solubility .

Biologische Aktivität

2-Iodo-6-methoxyisonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety and therapeutic potential of compounds. In recent studies, this compound was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, with cell viability percentages below 50% at higher concentrations.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| HeLa | 25 | 40 |

| MCF-7 | 30 | 45 |

| A549 | 20 | 35 |

The above table demonstrates that the compound has a notable effect on HeLa and A549 cells, indicating its potential as an anti-cancer agent .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its role as an inhibitor of key enzymes. Recent research has shown that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in the treatment of Alzheimer's disease.

Table 2: Enzyme Inhibition Activity

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 0.09 | 0.14 |

| Donepezil | 0.10 | 0.14 |

The IC50 values indicate that the compound's inhibitory activity is comparable to that of Donepezil, a standard treatment for Alzheimer's disease . This suggests that it may be a promising candidate for further development as a therapeutic agent.

Antioxidant Properties

Antioxidant activity is another important characteristic of many bioactive compounds. The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS scavenging assays.

Table 3: Antioxidant Activity

| Assay Type | % Scavenging Activity at 100 µM |

|---|---|

| DPPH | 95.06 |

| ABTS | 82.55 |

The results show strong antioxidant activity, which contributes to the overall therapeutic profile of the compound .

Case Studies

A series of case studies have been conducted to explore the therapeutic applications and mechanisms of action of compounds similar to this compound. These studies highlight the importance of structure-activity relationships in drug development.

- Case Study on Alzheimer’s Treatment : Researchers synthesized various derivatives based on isonicotinaldehyde and evaluated their effects on cognitive function in animal models. The findings indicated that compounds with similar structures to this compound improved memory retention and reduced neuroinflammation .

- Cancer Cell Line Studies : In vitro studies involving breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with derivatives led to significant apoptosis, suggesting a mechanism involving oxidative stress induction .

Eigenschaften

Molekularformel |

C7H6INO2 |

|---|---|

Molekulargewicht |

263.03 g/mol |

IUPAC-Name |

2-iodo-6-methoxypyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H6INO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 |

InChI-Schlüssel |

IELBSBFFWVYAMN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC(=CC(=C1)C=O)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.